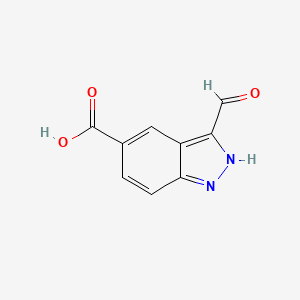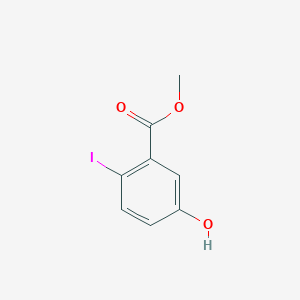
3-Formyl-1H-indazole-5-carboxylic acid
説明
3-Formyl-1H-indazole-5-carboxylic acid, also known as FIA, is a versatile compound that has a wide range of applications in both scientific research and industrial production. It is a heterocyclic aromatic compound that is composed of an indazole ring, a formyl group, and a carboxylic acid group. It has a molecular formula of C7H5NO3 and a molecular weight of 153.11 g/mol. FIA has been used in a variety of research areas, including organic synthesis, medicinal chemistry, and biochemistry.
科学的研究の応用
Chemodivergent Functionalization
Bhattacharjee et al. (2021) developed a transition-metal-free chemodivergent C-3 functionalization of 2H-indazoles, utilizing DMSO as a formylating agent. This method produced a series of formylated indazoles, suggesting a radical pathway for the reaction (Bhattacharjee, Laru, Ghosh, & Hajra, 2021).
Antispermatogenic Agents
A study by Corsi and Palazzo (1976) investigated halogenated 1-benzylindazole-3-carboxylic acids and related derivatives for their antispermatogenic activity. They found that certain derivatives showed potent activity in this area (Corsi & Palazzo, 1976).
Ring-Chain Tautomerism
Pokhodylo and Obushak (2022) synthesized the first representative of a 5-formyl-1H-1,2,3-triazole-4-carboxylic acids series. This study revealed that the free acid form predominantly exists in a cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomer in solution (Pokhodylo & Obushak, 2022).
N-Heterocyclic Carbenes of Indazole
Schmidt et al. (2006) discussed 1.2-Dimethylindazolium-3-carboxylates as pseudo-cross-conjugated mesomeric betaines and derivatives of the indazole alkaloid Nigellicin. They showed that these compounds decarboxylate on heating to give intermediary N-heterocyclic carbenes of indazole (Schmidt, Beutler, Habeck, Mordhorst, & Snovydovych, 2006).
Synthesis of Carboxylic Esters and Amides
Buchstaller et al. (2011) developed a method for preparing 1H-indazole-3-carboxylic acid esters and amides. They employed Pd-catalyzed carbonylations of 3-iodoindazoles, achieving moderate to good yield under mild conditions (Buchstaller, Wilkinson, Burek, & Nisar, 2011).
作用機序
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These compounds have been found in many important synthetic drug molecules, suggesting a broad range of potential targets .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Safety and Hazards
The safety information for 3-Formyl-1H-indazole-5-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
将来の方向性
While specific future directions for 3-Formyl-1H-indazole-5-carboxylic acid are not mentioned in the search results, the medicinal properties of indazoles are expected to be explored in the near future for the treatment of various pathological conditions . This is due to their wide variety of biological properties .
生化学分析
Biochemical Properties
3-Formyl-1H-indazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and impacting cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound may affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to specific enzymes, inhibiting their activity and altering biochemical pathways. For instance, indazole derivatives have been shown to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound may modulate gene expression by interacting with transcription factors, leading to changes in cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. Studies have shown that indazole derivatives can be stable under certain conditions but may degrade over time, leading to a reduction in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It may influence metabolic flux and metabolite levels by modulating enzyme activity. For example, indazole derivatives have been shown to inhibit enzymes involved in the metabolism of arachidonic acid, leading to a reduction in pro-inflammatory metabolites . Additionally, this compound may affect the levels of other metabolites, impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It may be transported across cell membranes by active or passive transport mechanisms . Once inside the cells, it can interact with binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues may vary depending on the presence of specific transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, indazole derivatives have been observed to localize in the nucleus, where they can interact with transcription factors and modulate gene expression. The localization of this compound within subcellular compartments may influence its biological activity and therapeutic potential.
特性
IUPAC Name |
3-formyl-2H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-8-6-3-5(9(13)14)1-2-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPWHWRNFRJKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626181 | |
| Record name | 3-Formyl-2H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885519-98-2 | |
| Record name | 3-Formyl-2H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-formyl-1H-indazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)
![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)

![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)